2-(3-Chloro-phenoxy)-N-(2-ethyl-6-methyl-phenyl)-acetamide
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Overview
Description
2-(3-Chloro-phenoxy)-N-(2-ethyl-6-methyl-phenyl)-acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-phenoxy group and an ethyl-methyl-phenyl group attached to an acetamide moiety
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-phenoxy)-N-(2-ethyl-6-methyl-phenyl)-acetamide typically involves the reaction of 3-chlorophenol with 2-ethyl-6-methylaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-phenoxy)-N-(2-ethyl-6-methyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-phenoxy)-N-(2-ethyl-6-methyl-phenyl)-acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-phenoxy)-N-(2-methyl-phenyl)-acetamide
- 2-(4-Chloro-phenoxy)-N-(2-ethyl-6-methyl-phenyl)-acetamide
- 2-(3-Bromo-phenoxy)-N-(2-ethyl-6-methyl-phenyl)-acetamide
Uniqueness
2-(3-Chloro-phenoxy)-N-(2-ethyl-6-methyl-phenyl)-acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and ethyl-methyl groups can lead to distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-3-13-7-4-6-12(2)17(13)19-16(20)11-21-15-9-5-8-14(18)10-15/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZAXISPLDFTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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